molecular formula C20H18O3 B3267096 3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde CAS No. 443289-89-2

3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde

Cat. No. B3267096
CAS RN: 443289-89-2
M. Wt: 306.4 g/mol
InChI Key: PKWQOZITWKAABT-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is an organic compound with the empirical formula C20H18O3 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde can be represented by the SMILES string CCOc1cc(C=O)ccc1OCc2cccc3ccccc23 . The InChI representation is 1S/C20H18O3/c1-2-22-20-12-15(13-21)10-11-19(20)23-14-17-8-5-7-16-6-3-4-9-18(16)17/h3-13H,2,14H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is 306.36 . It is a solid substance . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A group of novel benzoic acids, structurally related to 3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde, were synthesized and evaluated for their potential as LTD(4)-antagonists. Thiazole derivatives, in particular, showed significant activity and an improved pharmacokinetic profile, indicating their potential as oral antiasthmatics. This suggests that compounds related to 3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde could serve as a basis for developing new asthma treatments (Ballart et al., 2000).

Sensitized Emission of Luminescent Lanthanide Complexes

Research into the photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their Europium(III)-cored complexes, closely related in structure to 3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde, has shed light on effective energy-transfer pathways in luminescent lanthanide complexes. This work underlines the importance of intramolecular charge transfer states in energy transfer from ligand to the Eu(III) ion, hinting at potential applications in luminescence-based technologies (Kim et al., 2006).

Synthesis of Protected Ethoxyhydroxyethylfuran

In a study aimed at synthesizing naturally occurring benzisochromanequinones, a protected 2-ethoxy-3-hydroxyethylfuran was prepared, showing regioselectivity with 3,5-dimethoxydehydrobenzene. This research, involving ethoxy compounds similar to 3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde, indicates potential pathways for synthesizing complex organic structures, which could have implications in the development of natural product-based pharmaceuticals (Giles & Taylor, 2002).

Nonlinear Optical Properties

Schiff base compounds derived from ethyl-4-amino benzoate and structurally related chemicals, including 3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde, have been investigated for their nonlinear optical properties. These studies reveal significant nonlinear refractive indexes and optical limiting properties, suggesting potential applications in optical technologies and information security (Abdullmajed et al., 2021).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as a non-combustible solid .

properties

IUPAC Name

3-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-2-22-20-12-15(13-21)10-11-19(20)23-14-17-8-5-7-16-6-3-4-9-18(16)17/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWQOZITWKAABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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